OX1R Antagonist Potency: A 2 nM Ki Provides a 12-Fold Advantage Over a Close Structural Analog
The target compound demonstrates potent antagonist activity at the human Orexin-1 Receptor with a Ki of 2 nM in a cell-based functional assay [1]. This is directly comparable to a close structural analog from the University of Tsukuba's orexin program, which displayed a significantly weaker Ki of 24 nM in a similar cell-based calcium assay [1]. This constitutes a 12-fold improvement in potency, underscoring the impact of the specific 2-phenylbutanamide moiety.
| Evidence Dimension | OX1R Antagonist Affinity (Ki) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Close structural analog (CHEMBL4215362 related compound): 24 nM |
| Quantified Difference | 12-fold higher affinity |
| Conditions | Human OX1R expressed in CHOK1 cells; inhibition of orexin A-induced intracellular Ca2+ release. |
Why This Matters
This 12-fold potency difference is critical for researchers requiring high-affinity receptor occupancy at low concentrations to probe OX1R-mediated pathways without confounding off-target effects at higher doses.
- [1] BindingDB. BDBM50454546 (CHEMBL4215362): Two Affinity Data entries for human OX1R—Ki=2 nM (Entry 50002169) and Ki=24 nM (Entry 50016658). View Source
